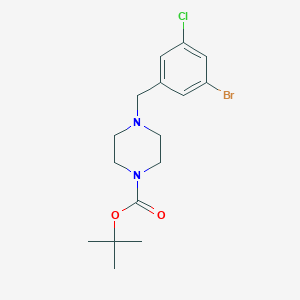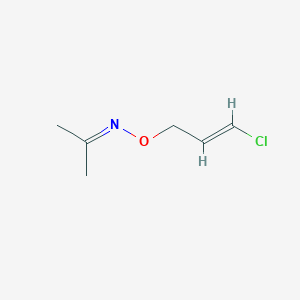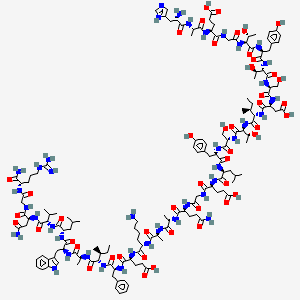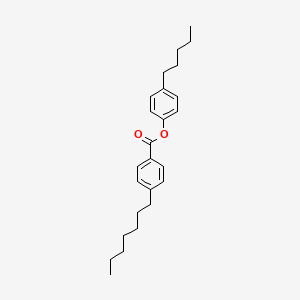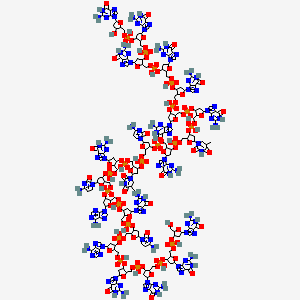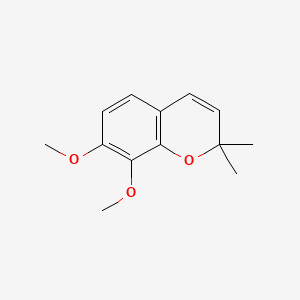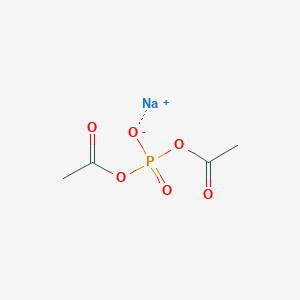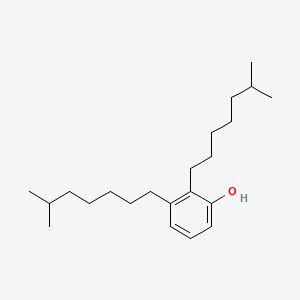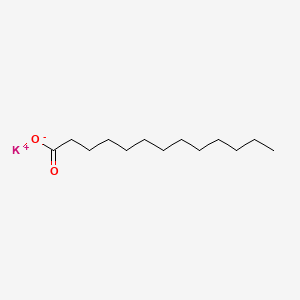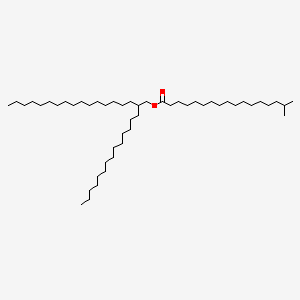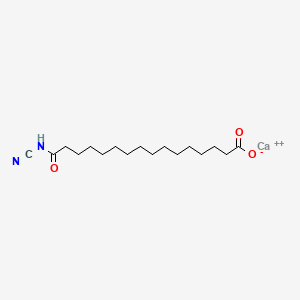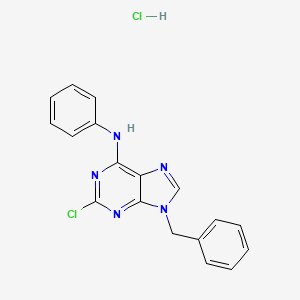
9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride is a chemical compound with the molecular formula C18H14ClN5·HCl It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-9H-purin-6-amine and benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like chloroform, dimethyl sulfoxide (DMSO), or ethyl acetate.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain kinases, leading to the disruption of cell signaling pathways and inducing cell cycle arrest .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chloropurine: A related compound with similar structural features but different functional groups.
N-Benzyl-2-chloro-9H-purin-6-amine: A closely related compound with a similar core structure but lacking the phenyl group.
9-Benzyl-2-chloro-N-[4-(methanesulfonyl)phenyl]-9H-purin-6-amine: Another derivative with a methanesulfonyl group.
Uniqueness
9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
125802-43-9 |
|---|---|
Formule moléculaire |
C18H15Cl2N5 |
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
9-benzyl-2-chloro-N-phenylpurin-6-amine;hydrochloride |
InChI |
InChI=1S/C18H14ClN5.ClH/c19-18-22-16(21-14-9-5-2-6-10-14)15-17(23-18)24(12-20-15)11-13-7-3-1-4-8-13;/h1-10,12H,11H2,(H,21,22,23);1H |
Clé InChI |
OQMABXXKKTZDON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


